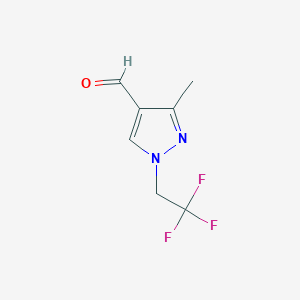

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group (CH3), and another carbon would be substituted with a trifluoroethyl group (C2H2F3). The remaining carbon would be part of a carbaldehyde group (CHO) .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position, and they can undergo N-alkylation .Scientific Research Applications

Herbicidal Applications

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been found to exhibit excellent herbicidal activities . For instance, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine showed bleaching activity to green weeds . This compound also demonstrated a post-emergence herbicidal effect against Digitaria sanguinalis L. at the dosage of 750 g a. i. ha −1 .

Medicinal Chemistry

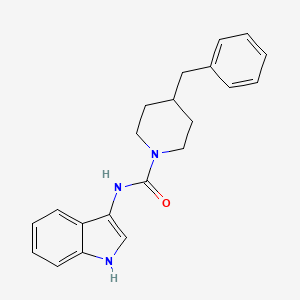

Pyrazole derivatives, including those with a 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde structure, occupy an important position in medicinal chemistry due to their wide range of bioactivities . These include anticancer, analgesic, anti-convulsant, anti-depressant, anti-inflammatory, antibacterial, antimalarial, and antituberculosis activities .

Agrochemicals

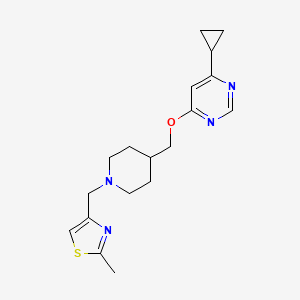

Apart from their medicinal applications, pyrazole derivatives have also drawn great attention in agrochemicals because of their excellent bioactivity . Examples of commercialized herbicides that are pyrazole derivatives include pyrazolate, pyrazoxyfen, benzofenap, pyraflufen-ethyl, fluazolate, and pyrazosulfuron-ethyl .

Synthesis of Other Compounds

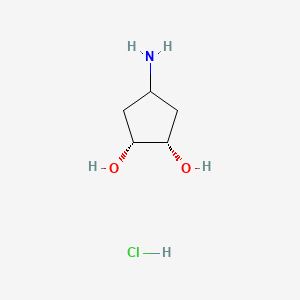

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can be used as a starting material or intermediate in the synthesis of other complex compounds . For example, it was used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .

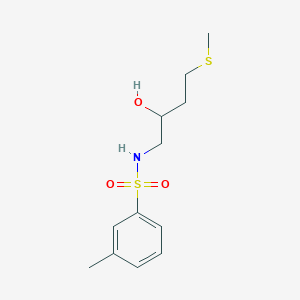

Development of FDA-Approved Drugs

The trifluoromethyl group, which is present in 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .

Electronics

Organo-fluorine compounds, including those with a 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde structure, have applications in the field of electronics . The unique properties of fluorine make these compounds useful in this industry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKZBNXUKQTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767761.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)

![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)

![1-Propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2767776.png)

![N-[3-(Hydrazinocarbonyl)phenyl]acetamide](/img/structure/B2767777.png)

![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)